Cas no 2172045-35-9 (1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)

1-(4-Fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a fluorinated pyrazole sulfonamide derivative with potential applications in medicinal chemistry and agrochemical research. The compound features a sulfonamide group linked to a substituted pyrazole core, offering versatility in chemical modifications. Its 4-fluorophenyl moiety enhances stability and may influence binding affinity in biological systems. The isopropyl substituent on the sulfonamide nitrogen contributes to steric and electronic effects, potentially improving selectivity. This structure is of interest for developing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. The compound's synthetic accessibility and well-defined reactivity profile make it a valuable intermediate for further derivatization in drug discovery or crop protection studies.
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide structure
2172045-35-9 structure
Product Name:1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
CAS No:2172045-35-9
MF:C12H14FN3O2S
MW:283.32186460495
CID:6215745
PubChem ID:165589935
Update Time:2025-06-08

1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
    • EN300-1591238
    • 2172045-35-9
    • Inchi: 1S/C12H14FN3O2S/c1-9(2)15-19(17,18)12-7-8-14-16(12)11-5-3-10(13)4-6-11/h3-9,15H,1-2H3
    • InChI Key: YJVGPHNWHQYNFR-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1C1C=CC(=CC=1)F)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 283.07907603g/mol
  • Monoisotopic Mass: 283.07907603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 72.4Ų

1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1591238-50mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
50mg
$1080.0 2023-09-23
Enamine
EN300-1591238-100mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
100mg
$1131.0 2023-09-23
Enamine
EN300-1591238-250mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
250mg
$1183.0 2023-09-23
Enamine
EN300-1591238-500mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
500mg
$1234.0 2023-09-23
Enamine
EN300-1591238-1000mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
1000mg
$1286.0 2023-09-23
Enamine
EN300-1591238-2500mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
2500mg
$2520.0 2023-09-23
Enamine
EN300-1591238-5000mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
5000mg
$3728.0 2023-09-23
Enamine
EN300-1591238-10000mg
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
10000mg
$5528.0 2023-09-23
Enamine
EN300-1591238-0.05g
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
0.05g
$1080.0 2023-06-04
Enamine
EN300-1591238-0.1g
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172045-35-9
0.1g
$1131.0 2023-06-04

Additional information on 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide

Recent Advances in the Study of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9)

The compound 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique pyrazole core and fluorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the optimization of the synthetic route for 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The synthetic pathway involves the condensation of 4-fluorophenylhydrazine with a sulfonyl chloride derivative, followed by N-alkylation with isopropylamine. This method has been validated for reproducibility and is suitable for large-scale production, which is crucial for further preclinical and clinical studies.

Pharmacological evaluations have revealed that 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide exhibits potent inhibitory activity against specific enzyme targets. In vitro studies have shown that the compound acts as a selective inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This selectivity suggests potential applications in cancer therapy, where targeting these isoforms could inhibit tumor growth and metastasis. Additionally, the compound has demonstrated anti-inflammatory properties in murine models, indicating its potential use in treating inflammatory diseases.

Further investigations into the mechanism of action have utilized X-ray crystallography and molecular docking studies to elucidate the binding interactions of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide with its target enzymes. These studies have identified key hydrogen bonding and hydrophobic interactions between the sulfonamide group and the active site of carbonic anhydrases. Such insights are invaluable for the design of derivatives with enhanced potency and selectivity.

In addition to its therapeutic potential, the safety profile of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide has been evaluated in preclinical toxicity studies. Results indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess long-term toxicity and potential drug-drug interactions before advancing to clinical trials.

In conclusion, 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9) represents a promising candidate for drug development, with demonstrated efficacy in targeting carbonic anhydrases and anti-inflammatory pathways. Ongoing research aims to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in chemical biology and medicinal chemistry.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD